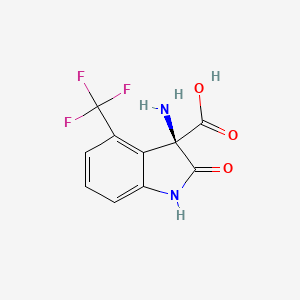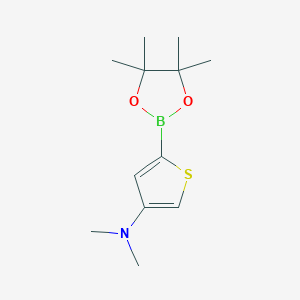![molecular formula C12H22O9 B15362424 6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)
6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid is a versatile organic compound with a complex molecular structure. This compound is a derivative of hexanoic acid, modified to include an oxo group and a pentahydroxyhexoxy moiety, rendering it significant in various chemical and biological studies due to its reactivity and functional applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid often involves multi-step organic synthesis:
Hexanoic Acid Modification: : Starting with hexanoic acid, the primary step is introducing the oxo group, usually through oxidation using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Attachment of Pentahydroxyhexoxy Group: : The integration of the pentahydroxyhexoxy group is typically achieved via a nucleophilic substitution reaction, where a suitable hexose derivative, possibly an intermediate like a lactone or a brominated sugar, reacts with an oxo-hexanoic acid derivative in the presence of a base catalyst.
Industrial Production Methods
In an industrial setting, the production process is scaled up with optimization for yield and purity. Industrial synthesis often employs automated, continuous flow reactors for precise control over reaction conditions, ensuring efficient production with minimal impurities. Catalysts and solvents are chosen to maximize reaction rate and product stability, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : The presence of multiple hydroxyl groups in the molecule renders it susceptible to oxidation, transforming hydroxyl groups into carbonyl groups under oxidative conditions.
Reduction: : Reduction reactions can target the oxo group, converting it back to a hydroxyl group under reducing conditions with agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic medium.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkoxides, amines, halides under basic or neutral conditions.
Major Products
Oxidation Products: : Carbonyl-containing derivatives, such as aldehydes and ketones.
Reduction Products: : Alcohols and hydroxyl-containing compounds.
Substitution Products: : Compounds with newly introduced functional groups like ethers, amides, and halides.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as a crucial intermediate in synthetic organic reactions, enabling the formation of complex molecules through multi-step synthetic routes. It acts as a building block for the synthesis of more intricate structures, especially in carbohydrate chemistry due to its pentahydroxyhexoxy group.
Biology and Medicine
Biologically, 6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid exhibits potential as a metabolic intermediate and enzyme substrate. Its reactivity with various biological molecules makes it a candidate for drug development, particularly in designing enzyme inhibitors or activators targeting metabolic pathways.
Industry
In industry, this compound is utilized in the synthesis of fine chemicals, pharmaceuticals, and as a reagent in analytical chemistry. Its unique structure allows for diverse applications in material science, including the development of specialized polymers and biodegradable materials.
Mécanisme D'action
The compound's mechanism of action primarily involves its ability to undergo various chemical transformations, interacting with molecular targets such as enzymes and receptors. Its multiple hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, crucial for binding to active sites of enzymes, thereby modulating their activity. The oxo group can participate in redox reactions, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like 6-oxohexanoic acid or 2,3,4,5,6-pentahydroxyhexanoic acid, 6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid stands out due to its combined features of the oxo group and pentahydroxyhexoxy moiety. This dual functionality imparts unique reactivity and versatility, making it more applicable in varied scientific and industrial contexts.
List of Similar Compounds
6-oxohexanoic acid
2,3,4,5,6-pentahydroxyhexanoic acid
6-hydroxy-6-[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexoxy]hexanoic acid
Propriétés
Formule moléculaire |
C12H22O9 |
|---|---|
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid |
InChI |
InChI=1S/C12H22O9/c13-5-7(14)11(19)12(20)8(15)6-21-10(18)4-2-1-3-9(16)17/h7-8,11-15,19-20H,1-6H2,(H,16,17)/t7-,8-,11-,12-/m1/s1 |
Clé InChI |
GMSRMXMBWMOZGW-GAJNKVMBSA-N |
SMILES isomérique |
C(CCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC(=O)O |
SMILES canonique |
C(CCC(=O)OCC(C(C(C(CO)O)O)O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


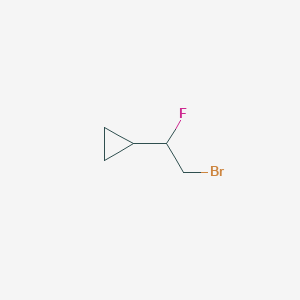
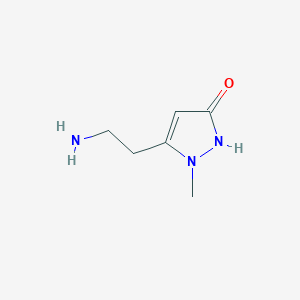
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
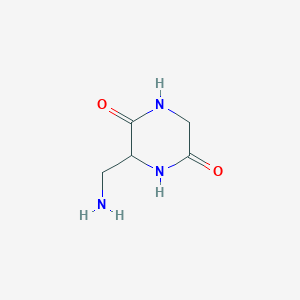
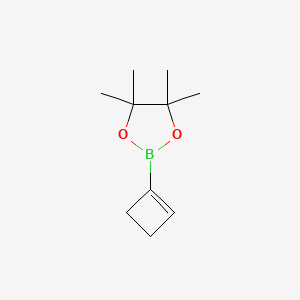
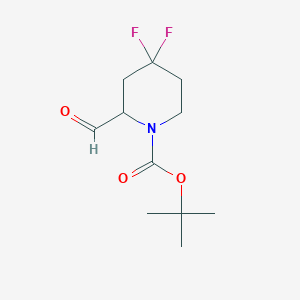

![Methyl (3-iodo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B15362386.png)
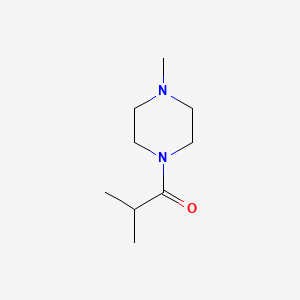
![7-(3-(5-formyl-1H-benzo[d][1,2,3]triazol-1-yl)propyl)-7-azaspiro[3.5]nonan-2-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B15362403.png)

